![molecular formula C31H52O3 B13429253 [(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)
[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.
Esterification: Formation of the acetate ester by reacting the hydroxylated steroid with acetic anhydride or acetyl chloride under acidic conditions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale hydroxylation: Using biocatalysts or chemical catalysts to introduce hydroxyl groups efficiently.
Continuous esterification: Employing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Automated purification: Utilizing advanced chromatographic techniques for large-scale purification.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4 (Potassium permanganate).
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Acidic conditions: HCl (Hydrochloric acid), H2SO4 (Sulfuric acid).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various functionalized steroids.
Wissenschaftliche Forschungsanwendungen
[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including hormonal disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of [(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to steroid receptors, influencing gene expression and cellular function.
Pathways Involved: Modulates signaling pathways related to hormone regulation, inflammation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: can be compared with other similar steroidal compounds:
Similar Compounds: Testosterone acetate, Estradiol acetate.
Uniqueness: The specific arrangement of functional groups and stereochemistry gives it unique biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C31H52O3 |
|---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-8-24(19(2)3)29(33)17-20(4)26-11-12-27-25-10-9-22-18-23(34-21(5)32)13-15-30(22,6)28(25)14-16-31(26,27)7/h9,19-20,23-29,33H,8,10-18H2,1-7H3/t20-,23+,24+,25+,26?,27+,28+,29-,30+,31-/m1/s1 |
InChI-Schlüssel |
SVBOWKVDAJZUQJ-FOQNYUCWSA-N |
Isomerische SMILES |
CC[C@H]([C@@H](C[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)C(C)C |
Kanonische SMILES |
CCC(C(C)C)C(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


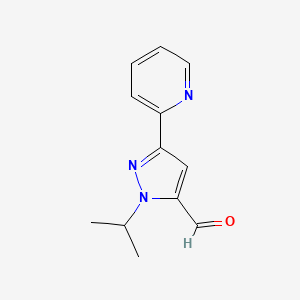
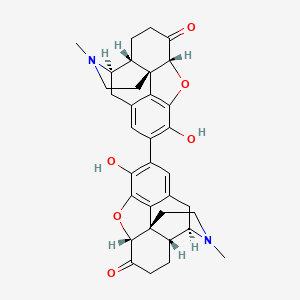
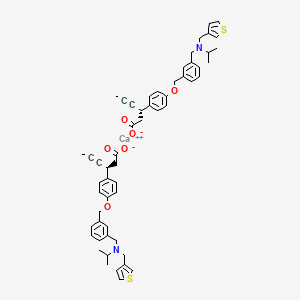
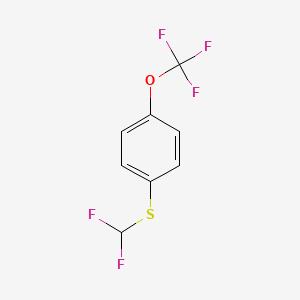

![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
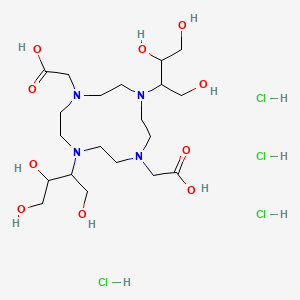
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
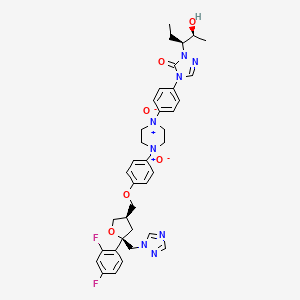

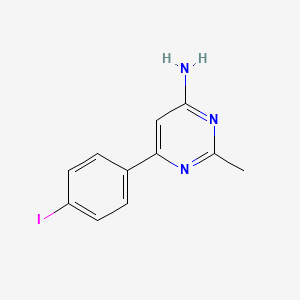


![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
